(2R,5S)-5-(4-Chlorobenzyl)-2-methylmorpholine Hydrochloride
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Overview
Description
(2R,5S)-5-(4-Chlorobenzyl)-2-methylmorpholine Hydrochloride is a chemical compound with a specific stereochemistry, characterized by the presence of a chlorobenzyl group attached to a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,5S)-5-(4-Chlorobenzyl)-2-methylmorpholine Hydrochloride typically involves the reaction of 4-chlorobenzyl chloride with 2-methylmorpholine under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with continuous monitoring of temperature, pressure, and pH to maintain optimal conditions.
Chemical Reactions Analysis
Types of Reactions
(2R,5S)-5-(4-Chlorobenzyl)-2-methylmorpholine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in an aqueous or organic solvent.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted morpholine derivatives.
Scientific Research Applications
(2R,5S)-5-(4-Chlorobenzyl)-2-methylmorpholine Hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2R,5S)-5-(4-Chlorobenzyl)-2-methylmorpholine Hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- (2R,5S)-5-(4-Bromobenzyl)-2-methylmorpholine Hydrochloride
- (2R,5S)-5-(4-Fluorobenzyl)-2-methylmorpholine Hydrochloride
- (2R,5S)-5-(4-Methylbenzyl)-2-methylmorpholine Hydrochloride
Uniqueness
(2R,5S)-5-(4-Chlorobenzyl)-2-methylmorpholine Hydrochloride is unique due to the presence of the chlorobenzyl group, which imparts specific chemical and biological properties. This makes it distinct from other similar compounds with different substituents, such as bromobenzyl or fluorobenzyl groups.
Properties
Molecular Formula |
C12H17Cl2NO |
---|---|
Molecular Weight |
262.17 g/mol |
IUPAC Name |
(2R,5S)-5-[(4-chlorophenyl)methyl]-2-methylmorpholine;hydrochloride |
InChI |
InChI=1S/C12H16ClNO.ClH/c1-9-7-14-12(8-15-9)6-10-2-4-11(13)5-3-10;/h2-5,9,12,14H,6-8H2,1H3;1H/t9-,12+;/m1./s1 |
InChI Key |
ZTEASWYBEBQFRI-KATIXKQHSA-N |
Isomeric SMILES |
C[C@@H]1CN[C@H](CO1)CC2=CC=C(C=C2)Cl.Cl |
Canonical SMILES |
CC1CNC(CO1)CC2=CC=C(C=C2)Cl.Cl |
Origin of Product |
United States |
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